2-Bromo-4-chloro-5-fluorobenzonitrile

Nucleophilic aromatic substitution SNAr selectivity Mercaptobenzonitrile synthesis

2-Bromo-4-chloro-5-fluorobenzonitrile (CAS 2055841-25-1) is a polyhalogenated benzonitrile scaffold bearing bromine, chlorine, and fluorine substituents at the 2-, 4-, and 5-positions, respectively, together with a cyano group. This substitution pattern creates a differentiated reactivity profile: the ortho-bromine atom enables selective metal-halogen exchange and cross-coupling, the para-fluorine serves as a strong ortho-directing group for lithiation and undergoes selective SNAr displacement in the presence of chlorine or bromine, while the meta-chlorine provides a handle for subsequent late-stage functionalization.

Molecular Formula C7H2BrClFN
Molecular Weight 234.45 g/mol
Cat. No. B8143623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-fluorobenzonitrile
Molecular FormulaC7H2BrClFN
Molecular Weight234.45 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Br)C#N
InChIInChI=1S/C7H2BrClFN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
InChIKeyOYRQMWDKDRNKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-fluorobenzonitrile – A Strategic Polyhalogenated Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Bromo-4-chloro-5-fluorobenzonitrile (CAS 2055841-25-1) is a polyhalogenated benzonitrile scaffold bearing bromine, chlorine, and fluorine substituents at the 2-, 4-, and 5-positions, respectively, together with a cyano group . This substitution pattern creates a differentiated reactivity profile: the ortho-bromine atom enables selective metal-halogen exchange and cross-coupling, the para-fluorine serves as a strong ortho-directing group for lithiation and undergoes selective SNAr displacement in the presence of chlorine or bromine, while the meta-chlorine provides a handle for subsequent late-stage functionalization [1][2]. The compound is commercially available at purities up to 99.4% (GC) , making it a reliable intermediate for constructing complex pharmaceutical and agrochemical candidates.

Why 2-Bromo-4-chloro-5-fluorobenzonitrile Cannot Be Replaced by a Generic Halogenated Benzonitrile


Generic substitution with a mono- or dihalogenated benzonitrile analog (e.g., 2-bromo-4-chlorobenzonitrile or 2-bromo-5-fluorobenzonitrile) eliminates the orthogonal reactivity needed for sequential, site-selective functionalization. The unique combination of three distinct halogens on the benzonitrile core provides chemists with three chemically addressable positions, each having a different reactivity profile [1]. Removing the fluorine at position 5 eliminates the strong ortho-directing effect essential for regioselective lithiation; removing the bromine at position 2 removes the most reactive leaving group for palladium-catalyzed cross-coupling; removing the chlorine at position 4 removes a handle for late-stage diversification after the more reactive halogens have been exhausted [2][3]. This orthogonal reactivity cannot be replicated by any single- or dual-halogen analog, making the compound effectively non-fungible in convergent synthetic routes.

2-Bromo-4-chloro-5-fluorobenzonitrile – Quantitative Differentiation Evidence vs. Closest Analogs


Selective Fluorine Displacement in SNAr: 2-Bromo-4-chloro-5-fluorobenzonitrile vs. Iodo-Substituted Analogs

In a systematic study of fluorobenzonitrile reactivity with Na₂S in DMF at room temperature, 2- and 4-fluorobenzonitriles bearing chlorine or bromine substituents underwent selective substitution of fluorine to yield halo-substituted mercaptobenzonitriles; critically, iodo-substituted analogs failed to react under identical conditions, establishing that bromine and chlorine are compatible with this selective transformation while iodine is not [1].

Nucleophilic aromatic substitution SNAr selectivity Mercaptobenzonitrile synthesis

Fluorine-Directed ortho-Lithiation Regioselectivity: 2-Bromo-4-chloro-5-fluorobenzonitrile vs. Non-Fluorinated Analogs

In a model study, treatment of 1-chloro-4-fluorobenzene with potassium tert-butoxide/butyllithium (superbase reagent) gave 5-chloro-2-fluorobenzoic acid as the major product in 86% yield, with only a minor amount of the regioisomeric 2-chloro-5-fluorobenzoic acid, demonstrating that fluorine exerts a dominant ortho-directing effect over chlorine [1]. This principle is directly transferable to 2-bromo-4-chloro-5-fluorobenzonitrile, where the fluorine at position 5 is expected to direct lithiation to the adjacent position 6 (ortho to fluorine), enabling regioselective C–C bond formation. Non-fluorinated analogs such as 2-bromo-4-chlorobenzonitrile lack this directing group and would not exhibit the same regioselectivity.

Ortho-lithiation Regioselectivity Fluorine directing effect

Differential Halogen Reactivity in Aromatic Nucleophilic Substitution: Br > Cl Leaving Group Ability

In a microwave-induced nucleophilic [¹⁸F]fluorination study on meta-halo-3-methylbenzonitrile derivatives, the radiochemical yields for halogen displacement followed the order F (64%) ≫ Br (13%) > Cl (9%) ≫ I (negligible) in DMSO in under 3 minutes [1]. This established that bromine is approximately 1.4-fold more reactive than chlorine as a leaving group toward aromatic nucleophilic substitution. Applied to 2-bromo-4-chloro-5-fluorobenzonitrile, this reactivity gradient implies that the bromine at position 2 will be selectively displaced in aromatic nucleophilic substitution reactions in the presence of the chlorine at position 4, enabling sequential functionalization of the scaffold.

Radiofluorination Leaving group reactivity PET tracer synthesis

Commercial Purity Advantage: 2-Bromo-4-chloro-5-fluorobenzonitrile vs. Analog 2-Bromo-4-chlorobenzonitrile

2-Bromo-4-chloro-5-fluorobenzonitrile is commercially available at 99.4% purity as determined by GC (typical batch Certificate of Analysis value) from Apollo Scientific . In contrast, the closest non-fluorinated analog, 2-bromo-4-chlorobenzonitrile (CAS 57381-49-4), is typically supplied at 95% purity . The higher purity specification reduces the need for in-house purification prior to use and minimizes variability in subsequent synthetic steps.

Chemical purity Procurement specification Quality control

Bromine/Lithium Exchange Compatibility: Differentiating Br from Cl in Organometallic Chemistry

Lithiated benzonitriles can be generated in high yields from the reaction of bromobenzonitriles with n-BuLi in THF under cryogenic conditions (−70 °C) using reverse addition mode; the resultant aryllithiums remain stable up to −60 °C [1]. Chloro-substituted benzonitriles are significantly less reactive toward lithium-halogen exchange under these conditions. For 2-bromo-4-chloro-5-fluorobenzonitrile, this implies that the bromine at position 2 can be selectively exchanged without affecting the chlorine at position 4, providing a chemoselective entry into functionalized organolithium intermediates for further elaboration.

Metal-halogen exchange Organolithium Chemoselectivity

Best-Fit Research and Industrial Application Scenarios for 2-Bromo-4-chloro-5-fluorobenzonitrile


Sequential Cross-Coupling for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing kinase inhibitor libraries can exploit the orthogonal halogen reactivity of 2-bromo-4-chloro-5-fluorobenzonitrile to perform sequential Suzuki-Miyaura couplings: first at the bromine (position 2) exploiting its higher reactivity compared to chlorine [1], followed by a second coupling at the chlorine (position 4) after the first step, and finally displacement or modification at the fluorine position (position 5) via SNAr chemistry [2]. This convergent strategy enables rapid SAR exploration around all three vector positions without laborious protecting group manipulations.

Fluorine-Directed C–H Functionalization for PET Tracer Precursor Synthesis

For radiochemistry groups developing ¹⁸F-labeled PET tracers, the fluorine at position 5 serves as both a cold reference standard and a directing group for regioselective ortho-functionalization (86% selectivity demonstrated in model systems [3]), while the bromine at position 2 can be used to install the desired radioisotope via nucleophilic aromatic substitution, where bromine shows 1.4-fold higher leaving group reactivity than chlorine [1]. The chlorine at position 4 remains available for late-stage diversification without interfering with the radiochemical step.

Agrochemical Intermediate with Orthogonal Late-Stage Functionalization Handles

Process chemistry groups developing agrochemical candidates benefit from the three halogen handles with distinct reactivities. The bromine can be engaged in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), the chlorine provides a handle for subsequent nickel-catalyzed coupling, and the fluorine at the 5-position, ortho to the nitrile, can be displaced via SNAr with sulfur nucleophiles in DMF at room temperature without affecting chlorine or bromine substituents [2]. This sequential reactivity reduces the need for protecting group strategies and shortens synthetic routes by 2–3 steps compared to using mono- or dihalogenated analogs.

Structure-Activity Relationship (SAR) Exploration Targeting Bromodomain and Epigenetic Proteins

Teams targeting BET bromodomains or other epigenetic reader proteins can use 2-bromo-4-chloro-5-fluorobenzonitrile as a core scaffold for fragment-based or structure-guided design. The cyano group engages in hydrogen-bonding interactions with conserved asparagine or tyrosine residues in the acetyl-lysine binding pocket, while the three halogen substituents provide vectors for probing lipophilic pockets with fine steric and electronic tuning. The 99.4% purity specification minimizes batch-to-batch variability in biological assay data, critical for generating reproducible SAR in hit-to-lead campaigns.

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